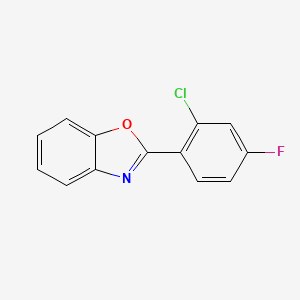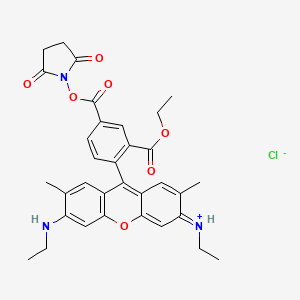
5-Carboxyrhodamine6G,succinimidylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carboxyrhodamine 6G, succinimidyl ester is a fluorescent dye commonly used in various scientific research applications. It is known for its high fluorescence quantum yield and excellent photostability, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based techniques .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyrhodamine 6G, succinimidyl ester typically involves the reaction of 5-Carboxyrhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 5-Carboxyrhodamine 6G, succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
5-Carboxyrhodamine 6G, succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution. The succinimidyl ester group is highly reactive towards nucleophiles, such as amines, allowing it to form stable amide bonds with various biomolecules .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF)
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major products formed from the reactions of 5-Carboxyrhodamine 6G, succinimidyl ester are typically conjugates with biomolecules such as proteins, peptides, and nucleic acids. These conjugates retain the fluorescent properties of the dye, making them useful for various analytical applications .
科学研究应用
5-Carboxyrhodamine 6G, succinimidyl ester is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Fluorescence Microscopy: Used to label cellular components, allowing for visualization under a fluorescence microscope.
Flow Cytometry: Employed to stain cells for analysis and sorting based on fluorescence intensity.
Molecular Biology: Utilized in labeling nucleic acids and proteins for various assays, including fluorescence in situ hybridization (FISH) and Western blotting.
Medical Diagnostics: Applied in diagnostic assays to detect specific biomolecules in clinical samples.
作用机制
The mechanism of action of 5-Carboxyrhodamine 6G, succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and a nucleophilic group (e.g., amine) on the target molecule. This reaction results in the stable attachment of the fluorescent dye to the target, allowing for its detection and analysis. The molecular targets and pathways involved depend on the specific application and the biomolecules being labeled .
相似化合物的比较
5-Carboxyrhodamine 6G, succinimidyl ester is often compared with other fluorescent dyes such as:
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester: Similar in structure and function but with different excitation and emission spectra.
Fluorescein isothiocyanate (FITC): Another commonly used fluorescent dye with different spectral properties and applications.
Alexa Fluor dyes: A series of dyes with varying spectral properties and higher photostability compared to traditional dyes.
The uniqueness of 5-Carboxyrhodamine 6G, succinimidyl ester lies in its combination of high fluorescence quantum yield, excellent photostability, and compatibility with a wide range of biomolecules, making it a versatile tool in fluorescence-based research .
属性
分子式 |
C33H34ClN3O7 |
|---|---|
分子量 |
620.1 g/mol |
IUPAC 名称 |
[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-ethoxycarbonylphenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride |
InChI |
InChI=1S/C33H33N3O7.ClH/c1-6-34-25-16-27-23(13-18(25)4)31(24-14-19(5)26(35-7-2)17-28(24)42-27)21-10-9-20(15-22(21)33(40)41-8-3)32(39)43-36-29(37)11-12-30(36)38;/h9-10,13-17,34H,6-8,11-12H2,1-5H3;1H |
InChI 键 |
PKSXBPOQLKFFAK-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)OCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


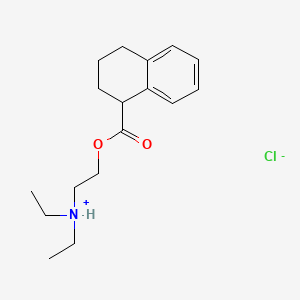
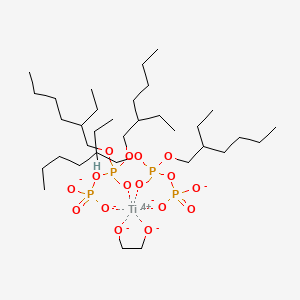

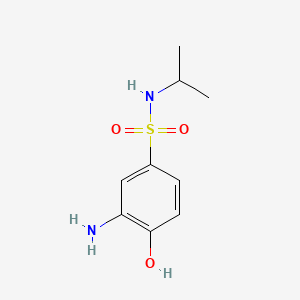
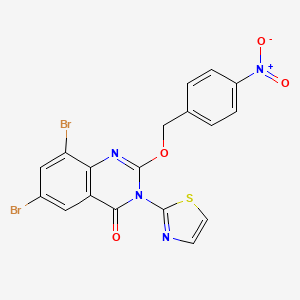
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
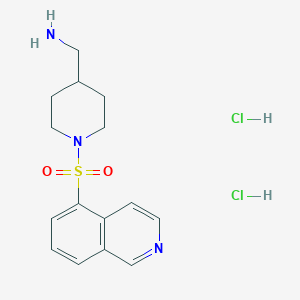
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
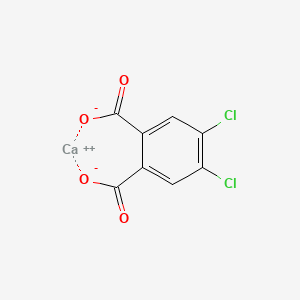
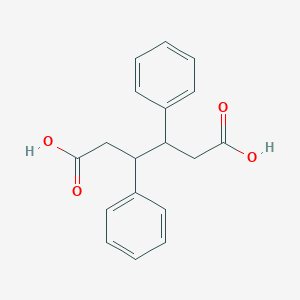
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
